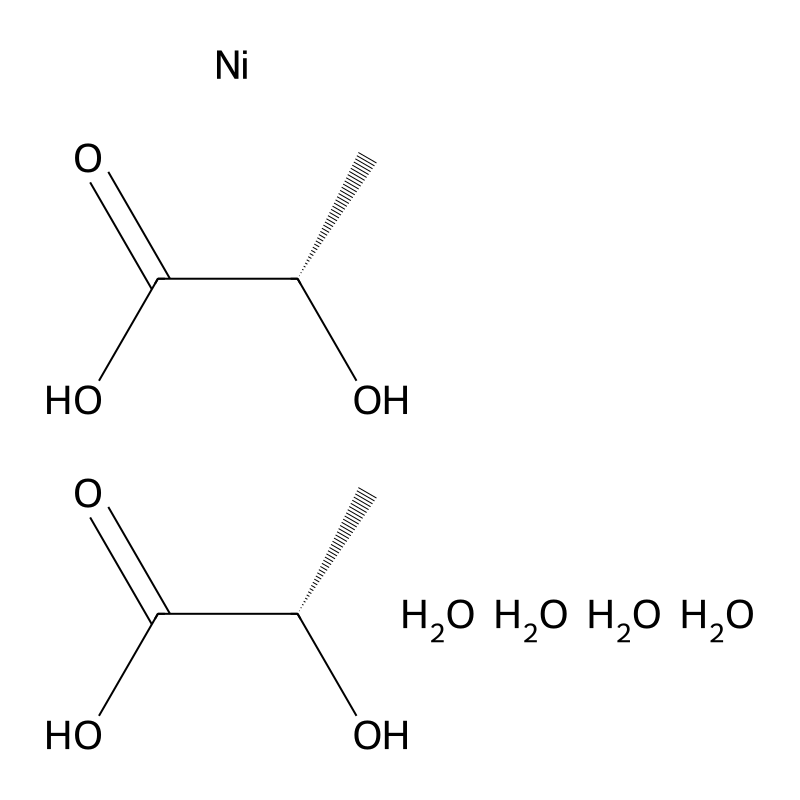

Nickel(II) lactate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Material Science: Precursor for Nickel-Based Nanomaterials

Nickel(II) lactate tetrahydrate can potentially be used as a precursor for synthesizing various nickel-based nanomaterials. The nickel cations (Ni²⁺) and lactate anions (C₃H₅O₃⁻) within the compound can be manipulated through chemical reactions to create desired nanostructures like nanoparticles, nanowires, or thin films. These nanomaterials have unique properties that can be beneficial for applications in catalysis, electronics, and energy storage [].

Catalysis: Development of Nickel-Based Catalysts

The presence of nickel in Nickel(II) lactate tetrahydrate makes it a potential candidate for developing novel catalysts. Nickel is a well-known catalyst for various organic reactions, and the lactate ligand can influence its activity and selectivity. Researchers might explore using this compound to design efficient and selective catalysts for sustainable chemical transformations [].

Biomedical Research: Exploring Interactions with Biological Systems

The biological effects of nickel are complex and depend on the specific compound and its interaction with living organisms. Nickel(II) lactate tetrahydrate, with its controlled nickel content and water molecules (tetrahydrate), might be used in studies to understand how nickel interacts with biological systems. This knowledge can be valuable in fields like metallobiology and development of therapeutic agents [].

Nickel(II) lactate tetrahydrate is a coordination compound with the molecular formula . It appears as a greenish crystalline solid and is known for its use in various chemical and biological applications. The tetrahydrate form indicates that the compound contains four water molecules associated with each nickel(II) lactate unit. Nickel(II) lactate itself is derived from lactic acid, a compound commonly found in various biological systems, and nickel, a transition metal known for its catalytic properties.

This reaction illustrates the loss of water and carbon dioxide upon heating, leading to the formation of nickel oxide.

Nickel(II) lactate tetrahydrate exhibits various biological activities, particularly in the context of its potential toxicity and role in biological systems. Nickel compounds, including nickel(II) lactate, have been studied for their effects on human health, including potential carcinogenicity and reproductive toxicity. Research indicates that exposure to nickel compounds may lead to allergic reactions, respiratory issues, and other health concerns due to their ability to generate reactive oxygen species in biological systems .

Nickel(II) lactate tetrahydrate can be synthesized through several methods:

- Neutralization Reaction: By neutralizing nickel(II) hydroxide with lactic acid:

- Direct Reaction: Mixing nickel(II) carbonate with lactic acid in an aqueous solution can also yield nickel(II) lactate:

These reactions typically require careful control of pH and temperature to ensure the formation of the desired tetrahydrate.

Nickel(II) lactate tetrahydrate has several applications across different fields:

- Catalysis: It serves as a catalyst in various organic reactions due to the catalytic properties of nickel.

- Electroplating: Used in electroplating processes to deposit nickel onto surfaces.

- Biological Research: Investigated for its role in biochemical pathways and potential therapeutic applications.

- Agriculture: Sometimes utilized as a micronutrient source for plants.

Studies on the interactions of nickel(II) lactate tetrahydrate with other compounds have revealed insights into its reactivity and biological effects. For instance, research has shown that it can interact with various ligands and biomolecules, influencing its bioavailability and toxicity. The compound's interactions with proteins and nucleic acids are of particular interest due to their implications for cellular functions and potential toxicological effects .

Nickel(II) lactate tetrahydrate shares similarities with other nickel salts but exhibits unique properties due to its specific ligand environment. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nickel(II) acetate tetrahydrate | More commonly used in electroplating | |

| Nickel(II) chloride hexahydrate | Highly soluble; used in various chemical syntheses | |

| Nickel(II) sulfate heptahydrate | Commonly used as a fertilizer; less toxic than others |

The uniqueness of nickel(II) lactate tetrahydrate lies in its coordination environment provided by the lactate ligands, which may influence its solubility, stability, and biological interactions compared to other nickel salts.